molecular formula C11H12ClNO4S B2733804 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride CAS No. 926187-74-8

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2733804
CAS No.: 926187-74-8
M. Wt: 289.73
InChI Key: XNVKDKDKAYPBPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in various chemical and biological applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-2-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c1-17-9-6-8(13-11(14)7-2-3-7)4-5-10(9)18(12,15)16/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKDKDKAYPBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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